
2-Amino-5-(dimethylamino)phenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(dimethylamino)phenol dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is a derivative of phenol, characterized by the presence of both amino and dimethylamino groups on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(dimethylamino)phenol dihydrochloride typically involves the reaction of 2-nitro-5-(dimethylamino)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid. The reduction of the nitro group to an amino group results in the formation of the desired compound. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reduction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(dimethylamino)phenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-Amino-5-(dimethylamino)phenol dihydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Applied in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(dimethylamino)phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
2-Amino-5-(diethylamino)phenol: Similar structure but with diethylamino instead of dimethylamino groups.
2-Amino-5-(methylamino)phenol: Contains a methylamino group instead of a dimethylamino group.
2-Amino-5-(ethylamino)phenol: Features an ethylamino group in place of the dimethylamino group.
Uniqueness: 2-Amino-5-(dimethylamino)phenol dihydrochloride is unique due to its specific combination of amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, where its specific properties are leveraged for desired outcomes.
Properties
Molecular Formula |
C8H14Cl2N2O |
|---|---|
Molecular Weight |
225.11 g/mol |
IUPAC Name |
2-amino-5-(dimethylamino)phenol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-10(2)6-3-4-7(9)8(11)5-6;;/h3-5,11H,9H2,1-2H3;2*1H |
InChI Key |
PRUSSHSHBQDBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile](/img/structure/B11740630.png)
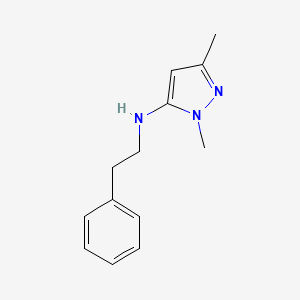
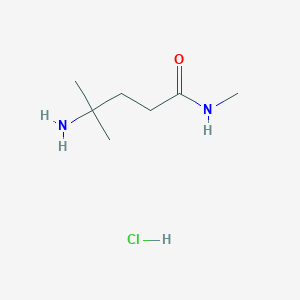
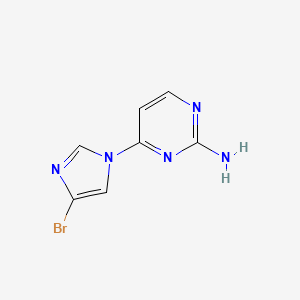
![{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740665.png)
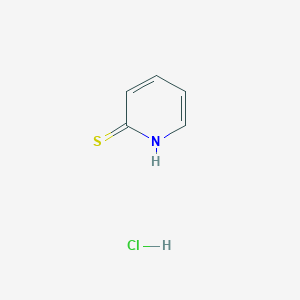
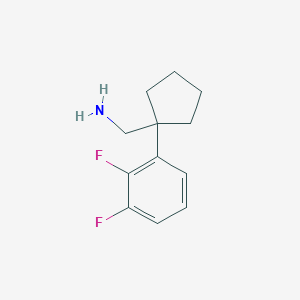
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11740674.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11740679.png)
![3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11740691.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)
![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)
